molecular formula C19H22N4O B14201852 Benzonitrile, 4-[2-[[1-(1-methylethyl)-4-piperidinyl]oxy]-5-pyrimidinyl]- CAS No. 832734-50-6

Benzonitrile, 4-[2-[[1-(1-methylethyl)-4-piperidinyl]oxy]-5-pyrimidinyl]-

Cat. No.: B14201852
CAS No.: 832734-50-6
M. Wt: 322.4 g/mol
InChI Key: DLANJVOTHZXNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 4-[2-[[1-(1-methylethyl)-4-piperidinyl]oxy]-5-pyrimidinyl]- is a complex organic compound that belongs to the class of nitriles It is characterized by the presence of a benzonitrile group attached to a pyrimidine ring, which is further substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-[2-[[1-(1-methylethyl)-4-piperidinyl]oxy]-5-pyrimidinyl]- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to yield benzonitrile

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency of the synthesis process . These methods not only improve the reaction rates but also reduce the environmental impact by minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[2-[[1-(1-methylethyl)-4-piperidinyl]oxy]-5-pyrimidinyl]- undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The aromatic ring and pyrimidine moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrile group can yield benzoic acid derivatives, while reduction can produce benzylamine derivatives .

Scientific Research Applications

Benzonitrile, 4-[2-[[1-(1-methylethyl)-4-piperidinyl]oxy]-5-pyrimidinyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of benzonitrile, 4-[2-[[1-(1-methylethyl)-4-piperidinyl]oxy]-5-pyrimidinyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can form coordination complexes with transition metals, which can modulate the activity of enzymes and receptors. The piperidine moiety may enhance the compound’s binding affinity to biological targets, thereby influencing its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler nitrile compound with a single aromatic ring.

    4-Isopropylbenzonitrile: Similar structure but lacks the pyrimidine and piperidine moieties.

    Benzoguanamine: Contains a nitrile group but has a different core structure.

Uniqueness

Benzonitrile, 4-[2-[[1-(1-methylethyl)-4-piperidinyl]oxy]-5-pyrimidinyl]- is unique due to its combination of a benzonitrile group with a pyrimidine ring and piperidine moiety. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

832734-50-6

Molecular Formula

C19H22N4O

Molecular Weight

322.4 g/mol

IUPAC Name

4-[2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidin-5-yl]benzonitrile

InChI

InChI=1S/C19H22N4O/c1-14(2)23-9-7-18(8-10-23)24-19-21-12-17(13-22-19)16-5-3-15(11-20)4-6-16/h3-6,12-14,18H,7-10H2,1-2H3

InChI Key

DLANJVOTHZXNGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)OC2=NC=C(C=N2)C3=CC=C(C=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.